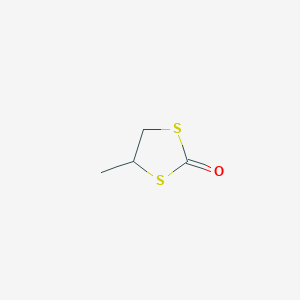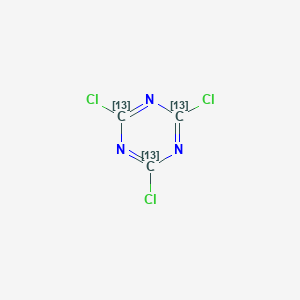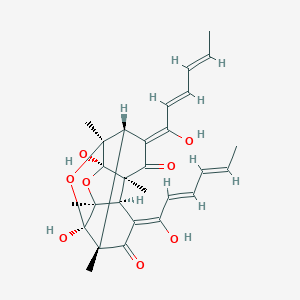
4-Methyl-1,3-dithiolan-2-one
Vue d'ensemble
Description
4-Methyl-1,3-dithiolan-2-one is a chemical compound that is part of the 1,3-dithiolane family, which includes various derivatives with potential biological and chemical applications. The compound is related to other molecules such as 4-methylthio-1,2-dithiolane, which has been identified as a photosynthesis inhibitor in certain algae species . The 1,3-dithiolane ring system is a structural motif that appears in various synthetic targets due to its interesting chemical properties and potential applications in materials science and pharmaceuticals .
Synthesis Analysis
The synthesis of compounds related to 4-Methyl-1,3-dithiolan-2-one has been explored in several studies. For instance, a method for synthesizing 2-methylthio-1,3-propanedithiol has been developed, which upon treatment with iodine or sulfur dichloride yields 4-methylthio-1,2-dithiolane . Additionally, the synthesis of stannylated-1,2-dithiolato compounds has been reported, which involves the reaction between organotin halides and dithiolato derivatives . These synthetic routes highlight the versatility of the 1,3-dithiolane ring system and its derivatives in organic synthesis.
Molecular Structure Analysis
The molecular structure of 1,3-dithiolane derivatives has been characterized using various techniques, including X-ray crystallography. For example, the crystal structure of 2-(4-methylpyridinium)-5-(4-pyridinium)-1,3-dithiolane-2,4-dicarboxylic acid dithiocyanate monohydrate has been determined, revealing a monoclinic lattice with significant intra- and intermolecular interactions . Similarly, the crystal structures of other 1,3-dithiol-2-one derivatives have been studied, showing that the molecules align in a head-to-tail fashion along certain crystal axes .
Chemical Reactions Analysis
The 1,3-dithiolane ring system is known to participate in various chemical reactions. For instance, the anodic fluorination of a 1,3-dioxolan-2-one derivative has been successfully carried out, leading to the formation of a fluorinated product that can be further transformed into other valuable compounds . The reactivity of the 1,3-dithiolane ring allows for its involvement in electrophilic addition reactions, as demonstrated by the spontaneous reaction between mercaptopropenoic acid derivatives to yield a dithiolane dicarboxylic acid compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-dithiolane derivatives are influenced by their molecular structure. The presence of substituents such as bromomethyl or dihydroxyphosphorylmethyl groups can affect the molecule's reactivity and intermolecular interactions . The dithiolene ligand, a related structure, is known for its ability to form stable complexes with various metals, which is useful in the field of coordination chemistry . The synthesis of 4-methylthio-1,2-dithiolane showcases the potential of these compounds to act as photosynthesis inhibitors, indicating their bioactive properties .
Applications De Recherche Scientifique
Conformational Analysis and Flexibility
- Keskinen, Nikkilä, and Pihlaja (1973) conducted a study on 2-Alkyl-4-methyl- and 2-alkyl-2,4-dimethyl-1,3-dithiolans, revealing the flexibility of the dithiolan ring system. This study suggests potential applications in molecular dynamics and structural analysis (Keskinen, Nikkilä, & Pihlaja, 1973).
Synthesis of Specialized Compounds
- Wang Ting-ting (2010) described the synthesis of 2-(3-Nitro-4-Methoxyformyl)-Aryl-1,3-Dithiolanes, highlighting applications in creating new compounds with specific properties, like sweet spice of grease and meat (Wang Ting-ting, 2010).
Applications in Chemical Modifications
- Tanimoto et al. (1978) explored the introduction of a 1,3-dithiolan-2-yl group into active methylene compounds, indicating its utility in chemical modifications and synthesis (Tanimoto, Matsumura, Sugimoto, & Okano, 1978).
Gas-Phase Conformations and Spectroscopy
- A study by Vinh D. Van et al. (2018) on the gas-phase conformations of 2-methyl-1,3-dithiolane using microwave spectroscopy could have implications in understanding molecular structures and behavior in gaseous states (Vinh D. Van, Stahl, Schwell, & Nguyen, 2018).
Propriétés
IUPAC Name |
4-methyl-1,3-dithiolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6OS2/c1-3-2-6-4(5)7-3/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLRLRPNJIGHLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSC(=O)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80944155 | |
| Record name | 4-Methyl-1,3-dithiolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,3-dithiolan-2-one | |
CAS RN |
21548-49-2 | |
| Record name | Benzotriazole, 1-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021548492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-1,3-dithiolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1S,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B141308.png)









![Hyperin 6''-[glucosyl-(1->3)-rhamnoside]](/img/structure/B141331.png)

![(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B141343.png)